sodium;hexanoate

Vue d'ensemble

Description

The compound with the identifier “sodium;hexanoate” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of the compound with the identifier “sodium;hexanoate” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

Host Inclusion in Non-Polar Cavities: Another method involves the preparation of host inclusion in the non-polar cavity of cyclodextrins, which improves the physical, chemical, and biological characteristics of the compound.

Industrial Production Methods

Industrial production of the compound with the identifier “this compound” often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The methods used in industrial settings are typically scaled-up versions of laboratory procedures, with additional steps to ensure consistency and quality control.

Analyse Des Réactions Chimiques

Types of Reactions

The compound with the identifier “sodium;hexanoate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Sodium hexanoate exhibits significant antimicrobial properties , making it valuable in food preservation and safety. Research has shown that it effectively inhibits various microorganisms, including Leuconostoc mesenteroides, Lactobacillus plantarum, and Listeria monocytogenes. The Minimum Inhibitory Concentration (MIC) for sodium hexanoate against these bacteria is typically around 25 mg/ml, demonstrating its potential as a food preservative.

Table 1: Antimicrobial Efficacy of Sodium Hexanoate

| Microorganism | MIC (mg/ml) |

|---|---|

| Leuconostoc mesenteroides | 25 |

| Lactobacillus plantarum | 25 |

| Listeria monocytogenes | 25 |

| Salmonella Enteritidis | 100 |

| Pseudomonas aeruginosa | 50 |

These findings indicate that sodium hexanoate is more effective than potassium salts in inhibiting microbial growth, making it a suitable candidate for use in food products to enhance shelf life and safety .

Biochemical Applications

Sodium hexanoate is utilized in biochemical research, particularly in studies involving fatty acid metabolism and cellular signaling. Its role as a short-chain fatty acid salt allows researchers to investigate metabolic pathways and the effects of fatty acids on cell function.

Case Study: Fatty Acid Metabolism

In a study examining the impact of various fatty acids on cellular processes, sodium hexanoate was found to modulate gene expression related to lipid metabolism in liver cells. This highlights its importance in metabolic research and potential therapeutic applications for metabolic disorders.

Industrial Applications

Sodium hexanoate is also employed in various industrial processes, particularly in the formulation of surfactants and emulsifiers. Its properties make it suitable for use in:

- Metalworking Fluids : Enhancing lubrication and cooling properties.

- Cosmetic Formulations : Acting as an emulsifier and stabilizer in creams and lotions.

- Food Industry : As a flavoring agent or preservative.

Table 2: Industrial Applications of Sodium Hexanoate

| Industry | Application |

|---|---|

| Metalworking | Lubricant additive |

| Cosmetics | Emulsifier in creams |

| Food | Preservative and flavoring agent |

Environmental Applications

Recent studies have explored the use of sodium hexanoate in environmental applications, particularly in wastewater treatment. Its ability to adsorb contaminants makes it useful for removing pollutants from water sources.

Case Study: Adsorption Studies

A study investigating the adsorption behavior of sodium hexanoate on α-alumina demonstrated its effectiveness in removing organic pollutants from aqueous solutions. The results indicated that sodium hexanoate could be integrated into treatment systems for enhanced pollutant removal efficiency .

Mécanisme D'action

The mechanism by which the compound with the identifier “sodium;hexanoate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound. The exact mechanism of action may vary depending on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to the compound with the identifier “sodium;hexanoate” include other cyclodextrin inclusion complexes and host-guest complexes. These compounds share similar structural features and reactivity patterns.

Uniqueness

The uniqueness of the compound with the identifier “this compound” lies in its specific inclusion complex formation with cyclodextrins, which enhances its physical, chemical, and biological properties. This makes it a valuable compound for various applications in research and industry .

Propriétés

IUPAC Name |

sodium;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXLZLRRVQONG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

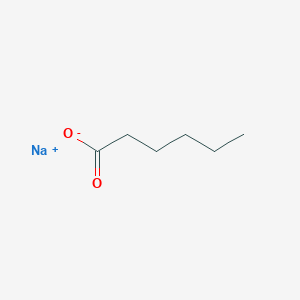

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.